molecular formula C8H11ClN2O B2555619 3-(Methylamino)benzamide;hydrochloride CAS No. 2361676-45-9

3-(Methylamino)benzamide;hydrochloride

Cat. No. B2555619
CAS RN: 2361676-45-9
M. Wt: 186.64
InChI Key: QEZGCATUKGDFDD-UHFFFAOYSA-N
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Description

The compound "3-(Methylamino)benzamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "3-(Methylamino)benzamide;hydrochloride" belongs. Benzamides are a class of compounds that have a benzoyl group attached to an amine. They are known for their diverse pharmacological activities and are often synthesized for medicinal chemistry research .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or similar acylating agents. For instance, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone was synthesized by condensing methyl amine hydrochloride with chloranil . These methods suggest that "3-(Methylamino)benzamide;hydrochloride" could potentially be synthesized through a condensation reaction involving a methyl amine and a benzoyl chloride derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies of benzamide derivatives can be calculated using density functional theory (DFT), which provides insights into the electronic properties and chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including O-alkylation and reactions with nucleophiles. For example, various 3-O-derivatives of N-(3-hydroxyphenyl) benzamide were prepared via O-alkylation . The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring, which can affect the electron density and stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using experimental tests like the DPPH free radical scavenging test . The HOMO and LUMO energy gap is an important factor that reflects the chemical activity of the molecule, and thermodynamic properties can be computed to understand the stability and reactivity of the compounds .

Scientific Research Applications

Organic Synthesis Applications

3-(Methylamino)benzamide hydrochloride is utilized in the synthesis of complex organic compounds. For example, efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones were achieved via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes, demonstrating its role in facilitating complex chemical transformations (Lin-Chen Yu et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, 3-(Methylamino)benzamide hydrochloride derivatives have shown promise in various therapeutic areas:

  • Antimicrobial and Antifungal Activity : Derivatives have been studied for their antimicrobial and antifungal properties. For instance, certain benzamide derivatives showed significant activity against Bacillus subtilis and Candida albicans, suggesting their potential as antimicrobial agents (Sk. Ammaji et al., 2019).

  • Alzheimer's Disease : GSK189254, a novel histamine H3 receptor antagonist that contains a benzamide structure, has shown to improve cognitive performance in preclinical models, indicating potential therapeutic applications in Alzheimer's disease and other cognitive disorders (A. Medhurst et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-(methylamino)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZGCATUKGDFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)benzamide hydrochloride

CAS RN

2361676-45-9
Record name 3-(methylamino)benzamide hydrochloride
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